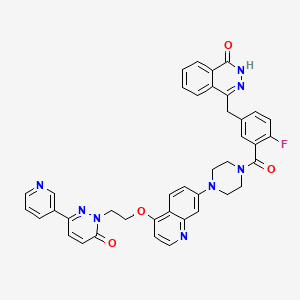
PARP1/c-Met-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PARP1/c-Met-IN-1 is a dual inhibitor that targets both Poly (ADP-ribose) polymerase 1 (PARP1) and c-Met, a receptor tyrosine kinase. This compound has shown promise in overcoming resistance to PARP1 inhibitors in cancer treatment, particularly in tumors with c-Met amplification .
Preparation Methods
The synthesis of PARP1/c-Met-IN-1 involves the rational design and synthesis of quinoline derivatives. The process starts with the selection of PARP1 inhibitor Olaparib and c-Met inhibitor compound 1 as lead compounds. Through a series of chemical reactions, including nucleophilic substitution and cyclization, a series of quinoline derivatives are synthesized. The final compound, this compound, is obtained after purification and characterization .
Chemical Reactions Analysis
PARP1/c-Met-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
PARP1/c-Met-IN-1 has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly those involving DNA repair and receptor tyrosine kinases.
Biology: It is used to study the biological processes involving PARP1 and c-Met, including DNA repair, cell proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers with c-Met amplification and resistance to PARP1 inhibitors.
Industry: It is used in the development of new drugs and therapeutic strategies for cancer treatment.
Mechanism of Action
PARP1/c-Met-IN-1 exerts its effects by inhibiting both PARP1 and c-Met. PARP1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. c-Met is a receptor tyrosine kinase that promotes cell proliferation and survival. Inhibition of c-Met leads to reduced cell proliferation and increased apoptosis. The dual inhibition of PARP1 and c-Met results in a synergistic effect, enhancing the efficacy of cancer treatment .
Comparison with Similar Compounds
PARP1/c-Met-IN-1 is unique in its dual inhibition of both PARP1 and c-Met. Similar compounds include:
Olaparib: A PARP1 inhibitor used in the treatment of BRCA-mutated cancers.
Crizotinib: A c-Met inhibitor used in the treatment of non-small cell lung cancer.
Rucaparib: Another PARP1 inhibitor with applications in ovarian cancer
This compound stands out due to its ability to overcome resistance to PARP1 inhibitors in tumors with c-Met amplification, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C40H33FN8O4 |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[4-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethoxy]quinolin-7-yl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H33FN8O4/c41-33-10-7-26(23-36-29-5-1-2-6-30(29)39(51)45-44-36)22-32(33)40(52)48-18-16-47(17-19-48)28-8-9-31-35(24-28)43-15-13-37(31)53-21-20-49-38(50)12-11-34(46-49)27-4-3-14-42-25-27/h1-15,22,24-25H,16-21,23H2,(H,45,51) |
InChI Key |
QJKRRPUDVWORKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC3=NC=CC(=C3C=C2)OCCN4C(=O)C=CC(=N4)C5=CN=CC=C5)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















